O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C
. This indicates the presence of a carbamate group attached to a tert-butyl group, a piperidine ring, and a phenyl ring with an amino group.
tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is a chemical compound classified within the piperidine derivatives. It features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-aminophenyl group. This compound serves as a significant building block in organic synthesis and has notable applications in medicinal chemistry and drug development, particularly in the design of targeted therapies like proteolysis targeting chimeras (PROTACs) .
Methods and Technical Details:
The synthesis of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate typically involves the following steps:
In an industrial context, similar synthetic routes are employed but scaled up using automated reactors and continuous flow systems to enhance efficiency and consistency .
Structure and Data:
The molecular formula of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is , with a molecular weight of approximately 291.39 g/mol. The structure comprises:
The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in its function as a linker in PROTACs .
Types of Reactions:
tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate can undergo several types of chemical reactions:
Common Reagents and Conditions:
Process and Data:
The mechanism of action for tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate primarily involves its role as a component in PROTACs. These bifunctional molecules facilitate targeted protein degradation by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This interaction leads to ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome pathway.
The degradation of specific proteins can modulate various cellular processes, making this compound valuable in therapeutic applications aimed at diseases driven by aberrant protein levels .
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS), confirming its molecular structure and purity .
Scientific Uses:
tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is primarily utilized in medicinal chemistry for:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: